Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis
The compound has a chemical formula of C6H6F2N2O2 and a molar mass of 176.12 . It has a melting point of 200–201°C . The chemical shift of the CF2H-proton is measured in both deuterated DMSO .Scientific Research Applications
Structural and Spectral Investigations
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate and its derivatives have been a subject of interest in structural and spectral studies. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, involved combined experimental and theoretical studies. This research utilized techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction to understand the structural properties of these compounds (Viveka et al., 2016).
Application in Synthesis Processes
These compounds are also used in various synthesis processes. For example, they have been employed in the microwave-assisted synthesis of 4H-pyrans derivatives, showcasing their role as intermediates in the creation of complex organic molecules (Peng & Song, 2007).
Coordination Complexes in Chemistry
Further, the utility of pyrazole-dicarboxylate acid derivatives in forming coordination complexes with metals like Cu and Co has been explored. These studies provide insights into the chelation properties of these molecules and their potential applications in materials science (Radi et al., 2015).
Research in Advanced Battery Technology
Remarkably, derivatives of this compound are also being researched for applications in advanced lithium-ion battery electrolytes. This research focuses on enhancing the performance and stability of batteries, indicating the compound's versatility in various scientific fields (von Aspern et al., 2020).
Antifungal Activities
Additionally, the antifungal activities of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the compound , have been tested, suggesting potential applications in agricultural science (Du et al., 2015).
Antimicrobial Agent Development
The synthesis and characterization of pyrazole derivatives for potential use as antimicrobial agents have also been a focus area, further underscoring the compound's significance in medicinal chemistry (Bhat et al., 2016).
Mechanism of Action
Target of Action
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary target of this compound is succinate dehydrogenase (SDHI) , an enzyme that plays a crucial role in the mitochondrial respiration chain .
Mode of Action
The compound acts by inhibiting succinate dehydrogenase (SDHI) . It interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function in the mitochondrial respiration chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the normal functioning of the mitochondrial respiration chain . This leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Result of Action
The inhibition of succinate dehydrogenase by this compound can lead to a decrease in ATP production . This can affect various cellular processes that rely on ATP for energy, potentially leading to cell death. This makes it effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
Safety and Hazards
The compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective clothing and equipment should be worn during handling . It is also advised to use the compound only in well-ventilated areas and to keep it away from sources of ignition .
Future Directions
The field of research involving “Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate” has benefited from the invention of multiple difluoromethylation reagents . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites . This opens up new possibilities for the development of novel compounds and applications in the future.
Biochemical Analysis
Biochemical Properties
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 1-(difluoromethyl)pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-10(9-4)6(7)8/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVCPISHPLHNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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